1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol
Overview
Description
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol is an organic compound that features a bromophenyl group attached to a sulfanyl group, which is further connected to a methylpropan-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol typically involves the reaction of 4-bromothiophenol with 2-methylpropan-2-ol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-1-amine
- 4-[(4-Bromophenyl)sulfanyl]phenol
- 2-[(4-Bromophenyl)sulfanyl]ethanol
Uniqueness
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol is unique due to its specific combination of a bromophenyl group and a sulfanyl group attached to a tertiary alcohol. This structure imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications .
Biological Activity
1-[(4-Bromophenyl)sulfanyl]-2-methylpropan-2-ol, also known as a brominated phenolic compound, has gained attention in recent years due to its potential biological activities. This compound features a unique structure that includes a bromophenyl group and a sulfanyl moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
- Molecular Formula : C10H13BrOS
- SMILES : CC(C)(CC1=CC=C(C=C1)Br)O
- InChI : InChI=1S/C10H13BrOS/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6,12H,7H2
Biological Activity Overview
The biological activities of this compound have been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has shown that compounds containing bromophenyl groups often exhibit significant antimicrobial properties. For instance:
- A study indicated that similar brominated compounds demonstrated moderate antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
- The presence of the sulfanyl group may enhance the interaction with microbial cell membranes, improving the compound's efficacy .
Anticancer Properties
The anticancer potential of this compound has been explored in vitro:
- Preliminary studies suggest that this compound might inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- Specific assays indicated that derivatives of brominated phenolic compounds could reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, potential mechanisms include:
- Receptor Interaction : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways.
- Oxidative Stress Modulation : It could influence oxidative stress levels within cells, leading to altered metabolic responses.
- Hydrophobic Interactions : The bromine atom and sulfanyl group may facilitate interactions with lipid membranes or hydrophobic pockets in proteins .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds, providing insights into the potential effects of this compound:
Properties
IUPAC Name |
1-(4-bromophenyl)sulfanyl-2-methylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrOS/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMRNMGCLZPTBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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